4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one
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Overview
Description
4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one: is a complex organic compound characterized by its unique cyclopropenylidene and oxazol-5-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. It can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The cyclopropenylidene moiety can participate in ring-opening reactions, while the oxazol-5-one ring can interact with nucleophiles or electrophiles. These interactions can lead to the formation of new bonds and the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)propanedinitrile
- 2-(2,3-Diphenylcycloprop-2-en-1-ylidene)cyclopent-4-ene-1,3-dione
Uniqueness
Compared to similar compounds, 4-(2,3-Diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one stands out due to its unique combination of cyclopropenylidene and oxazol-5-one rings. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(21)17-12-6-2-7-13-17/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHZQRQCISIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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